molecular formula C11H14ClN3O2 B2875222 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 2253632-26-5

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B2875222
CAS No.: 2253632-26-5
M. Wt: 255.7
InChI Key: PEGKPFVVNOPBEA-UHFFFAOYSA-N
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Description

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and ethanamine groups. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, and the ethanamine group can be added through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGKPFVVNOPBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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